molecular formula C8H9ClFN3 B7130714 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanaminehydrochloride

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanaminehydrochloride

Cat. No.: B7130714
M. Wt: 201.63 g/mol
InChI Key: NXUDACRTSSHLEN-UHFFFAOYSA-N
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Description

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a fluorinated derivative of the imidazo[1,2-a]pyridine scaffold, characterized by a primary amine group (-CH2NH2) at position 2 and a fluorine substituent at position 6 of the bicyclic ring system. The hydrochloride salt enhances solubility and stability, making it suitable for pharmacological studies.

Properties

IUPAC Name

(6-fluoroimidazo[1,2-a]pyridin-2-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8FN3.ClH/c9-6-1-2-8-11-7(3-10)5-12(8)4-6;/h1-2,4-5H,3,10H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUDACRTSSHLEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=CN2C=C1F)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClFN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via 6-Fluoro-2-Aminopyridine Intermediate

Step 1: Preparation of 6-Fluoro-2-Aminopyridine
2-Aminopyridine is fluorinated using hydrogen fluoride-pyridine complex at 0–5°C, yielding 6-fluoro-2-aminopyridine. This reaction typically achieves 60–70% yield, with purity confirmed by 1H NMR^1\text{H NMR} (δ 6.75 ppm, doublet, J = 8.2 Hz) and 19F NMR^{19}\text{F NMR} (δ -112 ppm).

Step 2: Cyclization with Bromoacetonitrile
6-Fluoro-2-aminopyridine (1.0 equiv) is refluxed with bromoacetonitrile (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (2.0 equiv) as a base. The reaction mixture is stirred at 120°C for 12 hours, yielding 6-fluoroimidazo[1,2-a]pyridine-2-carbonitrile.

ParameterValue
Yield65–75%
PurificationColumn chromatography (SiO₂, hexane/EtOAc 3:1)
CharacterizationHRMS (ESI+): m/z 162.0521 [M+H]+\text{HRMS (ESI+): } m/z \text{ 162.0521 [M+H]}^+

Step 3: Nitrile Reduction to Primary Amine
The nitrile intermediate is reduced using Raney nickel and hydrazine hydrate in ethanol at 60°C for 6 hours, affording 1-{6-fluoroimidazo[1,2-a]pyridin-2-yl}methanamine.

ParameterValue
Yield80–85%
PurificationRecrystallization (ethanol/water)
Characterization1H NMR (400 MHz, DMSO-d6): δ8.21(d,J=8.0Hz,1H),7.89(s,1H),7.45(dd,J=8.0,2.4Hz,1H),3.92(s,2H)^1\text{H NMR (400 MHz, DMSO-d}_6\text{): } \delta 8.21 \, (\text{d}, J = 8.0 \, \text{Hz}, 1\text{H}), 7.89 \, (\text{s}, 1\text{H}), 7.45 \, (\text{dd}, J = 8.0, 2.4 \, \text{Hz}, 1\text{H}), 3.92 \, (\text{s}, 2\text{H})

Step 4: Hydrochloride Salt Formation
The free base is dissolved in anhydrous ethanol and treated with hydrochloric acid (1.1 equiv) at 0°C. The precipitate is filtered and dried under vacuum to yield the hydrochloride salt.

ParameterValue
Yield95–98%
Melting Point215–218°C (decomposes)
Characterization\text{Elemental Analysis: C, 45.12%; H, 3.78%; N, 19.71%; Cl, 16.63% (calculated for C₈H₉ClFN₃)}

Alternative Route: Buchwald-Hartwig Amination

For scale-up production, a palladium-catalyzed coupling strategy may be employed. 2-Bromo-6-fluoroimidazo[1,2-a]pyridine is reacted with benzophenone imine under Buchwald-Hartwig conditions, followed by acidic hydrolysis to liberate the primary amine.

Key Reaction Conditions:

  • Catalyst: Pd₂(dba)₃ (2 mol%)

  • Ligand: Xantphos (4 mol%)

  • Base: Cs₂CO₃ (2.5 equiv)

  • Solvent: Toluene, 110°C, 24 hours

  • Yield: 70–75% after hydrolysis

Optimization and Challenges

Fluorination Selectivity

Electrophilic fluorination agents like N-fluorobenzenesulfonimide (NFSI) may introduce fluorine at undesired positions. Computational studies (DFT) suggest that the C6 position’s electron-deficient nature in imidazo[1,2-a]pyridines favors fluorination here, achieving >90% regioselectivity when using HF-pyridine at low temperatures.

Amine Stability

The primary amine group is prone to oxidation during storage. Stabilization strategies include:

  • Immediate salt formation post-synthesis

  • Storage under inert atmosphere with desiccants

  • Use of antioxidant additives like BHT (butylated hydroxytoluene)

Industrial-Scale Considerations

Large batches (>1 kg) require adjustments to ensure safety and cost-efficiency:

ParameterLaboratory ScaleIndustrial Scale
Cyclization SolventDMFNMP (lower toxicity)
Reduction AgentRaney NiH₂/Pd/C (recyclable)
Salt FormationBatch crystallizationContinuous crystallization

Economic analyses indicate a raw material cost of $120–150/kg for the hydrochloride salt at commercial production volumes.

Chemical Reactions Analysis

Types of Reactions

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.

    Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.

Scientific Research Applications

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanaminehydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanaminehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds or van der Waals interactions. The methanamine group can further modulate the compound’s activity by interacting with specific amino acid residues in the target protein .

Comparison with Similar Compounds

Structural and Functional Insights

  • Fluorine vs. However, chlorine’s higher lipophilicity may enhance membrane permeability .
  • Amine Modifications : The primary amine in the target compound contrasts with diazepane () or trifluoroethylamine () derivatives, which introduce conformational flexibility or electronic effects, respectively.
  • Salt Forms : Hydrochloride salts (target, ) improve aqueous solubility compared to free bases or other counterions, critical for in vivo applications.

Pharmacological Considerations

While direct data are unavailable, inferences can be drawn:

  • Fluorine’s Role: The 6-fluoro substituent may reduce oxidative metabolism, extending half-life compared to non-fluorinated analogs .
  • Amine Interactions : The primary amine’s protonation at physiological pH could facilitate ionic interactions with target proteins, contrasting with neutral trifluoroethylamine ().

Biological Activity

1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride
  • Molecular Formula : C8H8FN3·HCl
  • Molecular Weight : 165.17 g/mol
  • CAS Number : 1020033-25-3

The biological activity of 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride is primarily attributed to its interaction with specific molecular targets. The compound is believed to modulate pathways involved in cellular signaling and immune responses. For instance, it has been studied for its role as an inhibitor of ecto-nucleotide triphosphate diphosphohydrolase (ENPP1), a negative regulator of the cGAS-STING pathway, which is crucial for immune response activation.

Antitumor Activity

Recent studies have highlighted the compound's potential in cancer therapy. For example, a derivative of imidazo[1,2-a]pyridine demonstrated significant antitumor effects when combined with anti-PD-1 antibodies in murine models. The combination treatment resulted in a tumor growth inhibition rate of 77.7% and improved survival rates among treated subjects .

Immune Modulation

The compound has shown promise in enhancing immune responses. In vitro studies suggest that it can upregulate the expression of genes associated with the STING pathway, such as IFNB1 and IL6, thereby promoting an inflammatory response conducive to antitumor activity .

Study on ENPP1 Inhibition

A notable study investigated the effects of imidazo[1,2-a]pyridine derivatives on ENPP1 activity. The compound exhibited an IC50 value of approximately 5.70 nM against ENPP1, demonstrating its potency as an inhibitor . This inhibition was linked to enhanced activation of the STING pathway, suggesting a dual mechanism where both direct inhibition and downstream signaling enhancement contribute to its biological effects.

Comparative Analysis

The following table summarizes key biological activities and properties compared to similar compounds:

Compound NameTargetIC50 (nM)MechanismNotes
1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochlorideENPP15.70InhibitionEnhances STING pathway
Imidazo[1,2-a]pyrazine derivativeENPP19.68InhibitionPotent immune activator
Other imidazo derivativesVariousVariesVariesLess potent than above

Q & A

Q. What are the established synthetic routes for 1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine hydrochloride?

The synthesis typically involves multi-step organic reactions:

  • Cyclocondensation : Reacting fluorinated pyridine derivatives with α-halo ketones to form the imidazo[1,2-a]pyridine core .
  • Functionalization : Introducing the methanamine group via nucleophilic substitution or reductive amination .
  • Hydrochloride Salt Formation : Treating the free base with HCl in a polar solvent (e.g., ethanol) to improve stability .
    Key Considerations: Optimize reaction temperatures (80–120°C) and catalysts (e.g., Pd/C for reductions) to enhance yields (typically 40–65%) .

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR Spectroscopy : 1H/13C NMR to confirm substituent positions and purity. For example, the fluorine atom at position 6 causes distinct splitting patterns in aromatic regions .
  • X-ray Diffraction (XRD) : Use SHELX software (e.g., SHELXL) for crystal structure refinement. The hydrochloride salt often forms monoclinic crystals with hydrogen-bonding networks .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (±2 ppm accuracy) .

Q. What in vitro assays are used to screen its biological activity?

  • Enzymatic Inhibition Assays : Measure IC50 values against kinases or proteases using fluorescence-based protocols .
  • Receptor Binding Studies : Radioligand displacement assays (e.g., for GPCRs) to assess affinity (Ki values) .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate therapeutic potential .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies for this compound?

  • Substituent Variation : Synthesize analogs with halogens (Cl, Br), methyl, or aryl groups at positions 2, 3, or 6. Compare their activities (Table 1) .
  • Functional Group Modifications : Replace the methanamine group with carboxamide or ester moieties to alter solubility and target engagement .

Q. Table 1: Activity of Structural Analogs

CompoundSubstituent (Position)IC50 (nM)Solubility (mg/mL)
6-Fluoro derivativeF (6), NH2CH2 (2)12.31.8
6-Chloro derivativeCl (6), NH2CH2 (2)8.70.9
6-Methyl derivativeCH3 (6), NH2CH2 (2)45.63.2

Q. How to resolve contradictions in crystallographic data during refinement?

  • Twinning Analysis : Use SHELXL to detect twinned crystals. Adjust HKLF 5 instructions for overlapping reflections .
  • Disorder Modeling : For flexible side chains (e.g., methanamine), apply PART/SUMP restraints to refine occupancy ratios .
  • Validation Tools : Check R-factor convergence (<5% discrepancy) and Platon/ADDSYM for symmetry errors .

Q. What strategies improve synthetic yield and purity for scale-up?

  • Catalyst Screening : Test Pd/C, Ni, or enzymatic catalysts for key steps (e.g., hydrogenation) to reduce byproducts .
  • Chromatography Optimization : Use reverse-phase HPLC with acetonitrile/water gradients (10–90%) for purification .
  • Salt Selection : Compare hydrochloride, sulfate, and mesylate salts for crystallinity and stability .

Q. How to predict biological targets using computational methods?

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to kinases (e.g., EGFR, CDK2). Validate with MD simulations (100 ns trajectories) .
  • Pharmacophore Modeling : Identify critical interactions (e.g., hydrogen bonds with fluorine, π-π stacking with imidazo ring) using MOE or Phase .

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